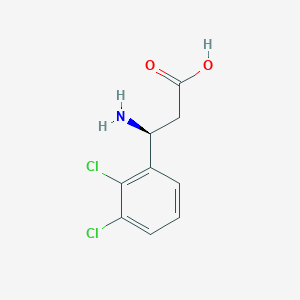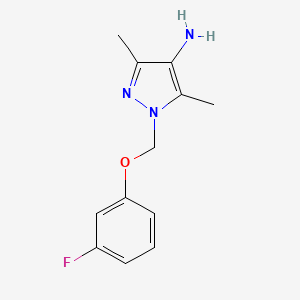
(2,4,6-Trichlorophenyl) 2-phenylethenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2,4,6-Trichlorophenyl) 2-phenylethenesulfonate” is a chemical compound with the molecular formula C14H9Cl3O3S . It has a molecular weight of 363.65 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H9Cl3O3S/c15-11-8-12(16)14(13(17)9-11)20-21(18,19)7-6-10-4-2-1-3-5-10/h1-9H/b7-6+ . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 141 - 142 degrees Celsius .Aplicaciones Científicas De Investigación
Intramolecular Charge Transfer (ICT) Tuning
This compound plays a crucial role in tuning the ICT interactions in donor–acceptor (D–A) molecules. The optimization of donor number and substitution position can significantly affect the ICT interactions and the performance of these molecules in various applications .
Near-Infrared Photothermal Conversion
The compound has been studied for its potential in near-infrared photothermal therapy. By adjusting the number of diphenylamine units incorporated into the molecule, researchers can control the photothermal conversion efficiency, which is crucial for applications in medical treatments .
Organic Luminescent Materials
The tris(2,4,6-trichlorophenyl)methyl radicals, which are part of the compound’s structure, are being investigated for their use in organic light-emitting diodes (OLEDs). The compound’s ability to adjust donor fragments makes it a candidate for high-performance luminescent materials .
Photoluminescence Quantum Yield (PLQY) Enhancement
The compound’s structure allows for the tuning of luminescent properties, which is essential for improving the PLQY. This is particularly important for the development of new OLED materials with higher efficiency and stability .
Thermodynamic Stability in Radical-Based Materials
The compound contributes to the thermodynamic stability of radical-based luminescent materials. This stability is vital for the practical application of these materials in devices that require long-term operation without degradation .
Electron Donating Ability Adjustment
In the field of quantum chemistry, the compound is used to adjust the electron donating abilities of donor fragments in monoradical molecules. This adjustment is key to enhancing the performance of luminescent materials .
Thermal Stability Analysis
The thermal stability of materials incorporating this compound is a critical parameter. Studies have shown that the compound can contribute to comparable or enhanced thermal stability, which is essential for materials used in high-temperature environments .
Enhancement of Luminescent Radical Properties
The compound is part of a class of luminescent radicals that have been extensively studied for their enhanced luminescent properties when combined with electron-donating groups. This enhancement is crucial for developing new materials for various luminescent applications .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding release to the environment and wearing protective gloves, protective clothing, eye protection, and face protection .
Direcciones Futuras
While specific future directions for “(2,4,6-Trichlorophenyl) 2-phenylethenesulfonate” are not available, research on similar compounds suggests potential applications in photothermal therapy . The study indicates that organic radicals have potential for application in photothermal therapy in the near future .
Propiedades
IUPAC Name |
(2,4,6-trichlorophenyl) 2-phenylethenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl3O3S/c15-11-8-12(16)14(13(17)9-11)20-21(18,19)7-6-10-4-2-1-3-5-10/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZOFHFZEKXZVQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)OC2=C(C=C(C=C2Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![8-amino-1,4-dioxaspiro[4.5]decane-8-carboxylic Acid](/img/structure/B1277240.png)




